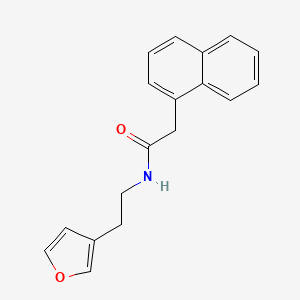

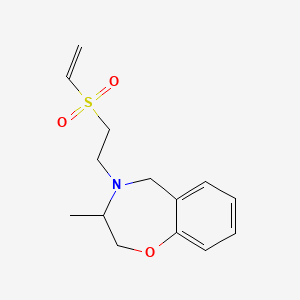

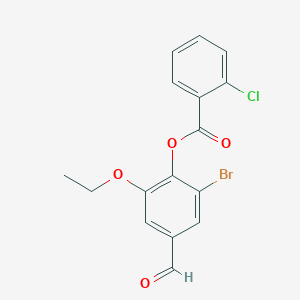

8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been widely studied in the field of neuroscience. This compound has been found to have a range of potential applications in scientific research, particularly in the study of GABAergic neurotransmission and the role of benzodiazepine receptors in the brain.

科学的研究の応用

Synthesis and Crystal Structures : Research in the field of benzodiazepines, including compounds structurally related to 8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, has led to the synthesis and characterization of various derivatives. Studies have demonstrated the synthesis of benzodiazepinones and diazepindiones through reactions involving alkyl tosylates, leading to different molecular structures and crystallization forms. This has implications for the drug design and development of benzodiazepine derivatives with specific physicochemical properties (Kravtsov et al., 2012).

Solid-phase Synthesis : The development of efficient methods for the solid-phase synthesis of tetrahydro-1,4-benzodiazepin-2-one scaffolds represents a significant advancement in the field of medicinal chemistry. This approach facilitates the generation of structurally diverse products, enhancing the exploration of pharmacological activities and properties of benzodiazepine derivatives (Zhang et al., 2004).

Synthesis via Pd-Catalyzed Carboamination : The synthesis of saturated 1,4-benzodiazepines and 1,4-benzodiazepin-5-ones through Pd-catalyzed coupling processes is a novel method that offers a pathway to heterocyclic products in good yield. This methodology allows for the synthesis of cis-2,3-disubstituted products, expanding the toolkit for creating new benzodiazepine-based therapeutic agents (Neukom et al., 2011).

Biological Activities and Pharmacological Properties : Research into the pharmacological properties of benzodiazepine derivatives has identified compounds with potential as anticonvulsant agents and noncompetitive AMPA receptor antagonists. Specific derivatives have shown significant activity in preclinical models, suggesting the utility of these compounds in the development of new treatments for neurological disorders (Gitto et al., 2003).

Pesticidal Activities : Some benzodiazepine derivatives have been evaluated for their pesticidal activities, demonstrating the versatility of this chemical scaffold. The investigation into the insecticidal and fungistatic properties of these compounds highlights their potential utility beyond pharmaceutical applications, potentially contributing to agricultural science (Khan et al., 1995).

特性

IUPAC Name |

7-bromo-3-(2-methylpropyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-8(2)5-9-7-15-11-4-3-10(14)6-12(11)16-13(9)17/h3-4,6,8-9,15H,5,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOBCTPUISZTJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNC2=C(C=C(C=C2)Br)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2466428.png)

![(Z)-3-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)propanoic acid](/img/structure/B2466432.png)

![6-methyl-2-[(2-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2466441.png)

amine hydrochloride](/img/structure/B2466444.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2466445.png)